N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a carboxamide group, and it is substituted with a 2,4-dimethoxybenzyl group. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxole derivative with an appropriate amine, such as 2,4-dimethoxybenzylamine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and functional materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-methoxybenzyl)-1,3-benzodioxole-5-carboxamide
- N-(2,4-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide
- N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-4-carboxamide
Comparison: N-(2,4-dimethoxybenzyl)-1,3-benzodioxole-5-carboxamide is unique due to the specific positioning of the 2,4-dimethoxybenzyl group, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-13-5-3-12(15(8-13)21-2)9-18-17(19)11-4-6-14-16(7-11)23-10-22-14/h3-8H,9-10H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXKVEFTSYUUNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCO3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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